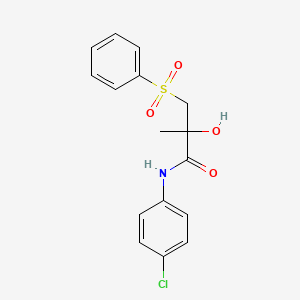

3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

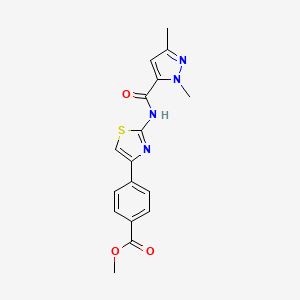

Übersicht

Beschreibung

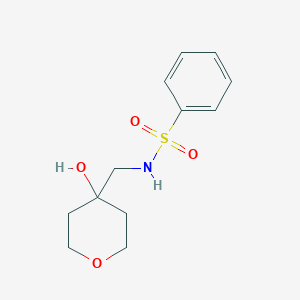

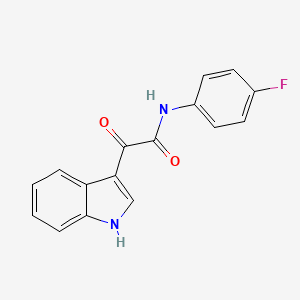

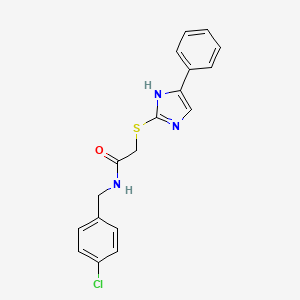

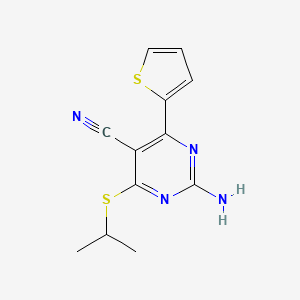

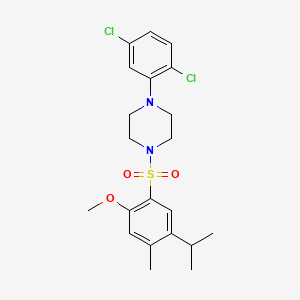

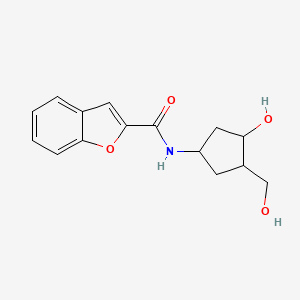

Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography to determine the 3D structure of the molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Fate

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, structurally related to benzenesulfonyl derivatives, are widely used as preservatives in consumer products and have been the subject of environmental research. Studies have focused on their occurrence, fate, and behavior in aquatic environments, demonstrating their ubiquity in surface water and sediments. This research highlights concerns about continuous introduction into the environment and the need for monitoring their environmental impact (Haman et al., 2015).

Toxicity and Ecological Risks

Toxicities and Ecological Risks of Organic Sunscreen Components : Benzophenone-3, a compound used in sunscreens, shares functional similarities with benzenesulfonyl derivatives, offering insights into the environmental persistence and potential ecological risks of chemically related compounds. Research has been conducted on its toxic effects and bioaccumulation potential, pointing to significant environmental and health concerns that warrant further study (Kim & Choi, 2014).

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide (BTA), though structurally distinct, shares relevance with benzenesulfonyl derivatives in supramolecular chemistry applications. BTAs have seen increasing importance across various scientific disciplines, from nanotechnology to polymer processing, demonstrating the versatility of aromatic compounds in material science (Cantekin et al., 2012).

Biodegradation of Organosulfur Compounds

Biodegradation of Condensed Thiophenes in Petroleum : The environmental fate of organosulfur compounds, including those structurally related to benzenesulfonyl derivatives, has been reviewed to understand their persistence and degradation in petroleum-contaminated environments. This research underscores the importance of microbial degradation pathways in mitigating environmental contamination (Kropp & Fedorak, 1998).

Organic Thermoelectric Materials

Enhancement of Thermoelectric Performance in Organic Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT):PSS, an organic thermoelectric material, explores treatment methods to enhance its performance. Such studies are indicative of the broader potential of organosulfur and benzenesulfonyl-related compounds in developing high-efficiency thermoelectric materials for energy applications (Zhu et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h2-10,20H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRDHSZEAKDATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)